molecular formula C9H9ClF3N B13957298 N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine

N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine

Cat. No.: B13957298
M. Wt: 223.62 g/mol
InChI Key: BMOOSZWGXPUKBJ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 3-chlorobenzyl chloride with 1,1,1-trifluoro-N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

    Substitution Reactions: The methylamine group can be substituted with other functional groups through appropriate reagents and conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a different halogen can yield a new halogenated derivative, while oxidation can produce a corresponding carboxylic acid or alcohol.

Scientific Research Applications

N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorobenzyl group can facilitate binding to specific receptors or enzymes, modulating their activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: Shares the chlorobenzyl group but differs in the presence of a prolinamide moiety.

    D-leucyl-N-(3-chlorobenzyl)-L-prolinamide: Contains a similar chlorobenzyl group but includes leucine and proline derivatives.

Uniqueness

N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the combination of the trifluoromethyl group, chlorobenzyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine

InChI

InChI=1S/C9H9ClF3N/c1-14(9(11,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3

InChI Key

BMOOSZWGXPUKBJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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